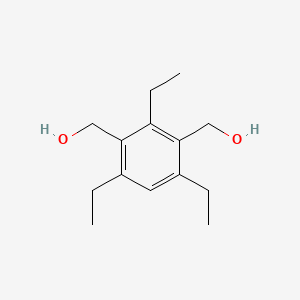

(2,4,6-triethyl-1,3-phenylene)dimethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2,4,6-triethyl-3-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7,15-16H,4-6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTYWMOICDSANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1CO)CC)CO)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2,4,6 Triethyl 1,3 Phenylene Dimethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of (2,4,6-triethyl-1,3-phenylene)dimethanol is expected to show distinct signals corresponding to each unique proton environment. The symmetry of the molecule simplifies the spectrum.

The key expected resonances are:

Aromatic Proton (Ar-H): A singlet corresponding to the single proton on the aromatic ring at the C5 position. Its chemical shift would appear in the typical aromatic region.

Hydroxymethyl Protons (-CH₂OH): A singlet for the four protons of the two equivalent methylene (B1212753) groups of the hydroxymethyl substituents. The signal may show coupling to the hydroxyl proton if the exchange rate is slow.

Hydroxyl Protons (-OH): A broad singlet for the two hydroxyl protons. Its chemical shift is variable and depends on concentration, temperature, and solvent.

Ethyl Methylene Protons (-CH₂CH₃): Quartets arising from the methylene protons of the three ethyl groups, coupled to the adjacent methyl protons. The two ethyl groups at positions 2 and 6 are equivalent, while the ethyl group at position 4 is unique, potentially leading to two distinct quartets.

Ethyl Methyl Protons (-CH₂CH₃): Triplets corresponding to the methyl protons of the three ethyl groups, coupled to the adjacent methylene protons. Similarly, two distinct triplets may be observed.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | Singlet | 1H | Ar-H (C5-H) |

| ~4.7-4.9 | Singlet | 4H | Ar-CH₂OH |

| Variable | Broad Singlet | 2H | -OH |

| ~2.7-2.9 | Quartet | 4H | Ar-CH₂CH₃ (at C2, C6) |

| ~2.6-2.8 | Quartet | 2H | Ar-CH₂CH₃ (at C4) |

| ~1.2-1.4 | Triplet | 6H | Ar-CH₂CH₃ (at C2, C6) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. Due to the molecule's symmetry, the number of signals is less than the total number of carbon atoms (14).

The expected signals in the ¹³C NMR spectrum are:

Aromatic Carbons: Six signals are expected for the aromatic ring carbons. The carbons bearing the hydroxymethyl groups (C1, C3), the ethyl groups (C2, C4, C6), and the proton (C5) will each have distinct chemical shifts. Due to symmetry, C1 and C3 are equivalent, as are C2 and C6.

Hydroxymethyl Carbon (-CH₂OH): One signal for the two equivalent benzylic carbons of the hydroxymethyl groups.

Ethyl Carbons (-CH₂CH₃): Two signals for the methylene carbons (one for C2/C6 and one for C4) and two signals for the methyl carbons (one for C2/C6 and one for C4).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~140-145 | Ar-C (C2, C6) |

| ~138-142 | Ar-C (C4) |

| ~135-140 | Ar-C (C1, C3) |

| ~125-130 | Ar-C (C5) |

| ~60-65 | Ar-CH₂OH |

| ~23-28 | Ar-CH₂CH₃ (at C2, C6) |

| ~22-27 | Ar-CH₂CH₃ (at C4) |

| ~14-18 | Ar-CH₂CH₃ (at C2, C6) |

Note: Predicted values are based on typical chemical shifts for substituted benzene (B151609) derivatives.

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the complex connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show clear cross-peaks between the methylene and methyl protons of each ethyl group, confirming their connectivity. No correlations would be expected for the aromatic proton or the hydroxymethyl protons, as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would definitively assign the carbon signals for the aromatic C-H, the hydroxymethyl -CH₂-, and the ethyl -CH₂- and -CH₃ groups by correlating their respective proton and carbon signals identified in the 1D spectra.

From the hydroxymethyl protons (-CH₂OH) to the aromatic carbons C1/C3 and C2/C6.

From the aromatic proton (C5-H) to the aromatic carbons C1/C3 and C4.

From the ethyl methylene protons to the aromatic carbons they are attached to (C2, C4, C6) and adjacent aromatic carbons.

Together, these 2D NMR techniques would provide an unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the benzene ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum is a plot of absorbance versus wavenumber.

Key characteristic absorption bands expected for this compound include:

O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups, with the broadening due to hydrogen bonding.

C-H Stretching (Aromatic): Weak to medium bands typically appearing just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

C-H Stretching (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) corresponding to the methyl and methylene groups of the ethyl and hydroxymethyl substituents.

C=C Stretching (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-O Stretching: A strong band in the 1000-1250 cm⁻¹ region, corresponding to the stretching vibration of the primary alcohol C-O bond.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 3200-3600 | Strong, Broad | O-H Stretch | Hydroxyl Group |

| 3010-3100 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 2850-2970 | Medium-Strong | C-H Stretch | Aliphatic (Ethyl, Methylene) |

| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected prominent Raman signals for this compound would include:

Aromatic Ring Vibrations: Strong signals corresponding to the symmetric "ring breathing" modes of the substituted benzene ring, often found around 1000 cm⁻¹ and in the 1580-1620 cm⁻¹ region.

C-H Stretching: Strong signals for both aromatic (~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) C-H stretches.

Symmetric CH₃ Deformation: A notable signal around 1380 cm⁻¹ from the ethyl groups.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, confirming the presence of key functional groups and offering insights into molecular symmetry.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS))

Mass spectrometry is an essential analytical technique for the precise determination of a compound's molecular weight and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI)-HRMS, are particularly powerful for providing unambiguous molecular formula confirmation.

For this compound (C₁₄H₂₂O₂), the theoretical monoisotopic mass is 222.1620 u. ESI-HRMS analysis would be expected to confirm this mass with high accuracy, typically within a few parts per million (ppm). The technique involves the ionization of the molecule, often by protonation to form the [M+H]⁺ ion or adduction with other small ions (e.g., [M+Na]⁺), followed by mass-to-charge ratio (m/z) analysis in a high-resolution mass analyzer.

A detailed fragmentation analysis, typically achieved through tandem mass spectrometry (MS/MS), would provide structural confirmation. While specific experimental fragmentation data for this compound is not extensively detailed in publicly available literature, the fragmentation pattern would likely involve characteristic losses of hydroxymethyl (-CH₂OH) groups and cleavages related to the ethyl substituents on the benzene ring.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₂O₂ |

| Average Molecular Weight | 222.328 g/mol |

| Monoisotopic Mass | 222.1620 u |

| Expected [M+H]⁺ Ion (m/z) | 223.1698 u |

| Expected [M+Na]⁺ Ion (m/z) | 245.1517 u |

This table is generated based on the chemical formula and does not represent experimental data.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector, leveraging the aromatic ring's absorbance. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination. Specific application notes or research articles detailing optimized HPLC methods for this particular compound are not readily found.

Gas Chromatography (GC)

Gas Chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Given the hydroxyl groups in this compound, derivatization (e.g., silylation) may be necessary to increase its volatility and prevent peak tailing. The analysis would typically be performed using a capillary column with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic compound. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Detailed, validated GC methods for the routine analysis of this compound are not widely published.

Capillary Zone Electrophoresis (CZE) for Related Macromolecular Systems

Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-size ratio in an electric field. While CZE is not the primary method for analyzing small neutral molecules like this compound, it is a powerful tool for the characterization of charged macromolecules. In the context of this compound, CZE could be highly relevant for analyzing polymers or resins synthesized using it as a monomer or cross-linker, especially if these macromolecules carry charged functional groups. The technique could be used to assess the purity and heterogeneity of such polymeric systems. However, specific studies applying CZE to macromolecular systems derived from this compound are not documented in the scientific literature.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Curing Behavior

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure compound like this compound, DSC would be used to determine its melting point and detect any other phase transitions, such as crystallization or glass transitions.

In its application as a cross-linking agent, DSC is invaluable for studying the curing behavior of polymerization reactions. A DSC scan of a reactive mixture containing this compound and other monomers or resins would show an exothermic peak corresponding to the curing reaction. Analysis of this peak can provide critical data such as the onset temperature of curing, the temperature of the maximum reaction rate, and the total heat of reaction (enthalpy of curing). This information is crucial for optimizing curing cycles in industrial applications. Despite its utility, specific DSC thermograms and detailed curing kinetic studies for this compound are not available in published research.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiles

Thermogravimetric Analysis (TGA) is a critical technique for determining the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would provide valuable insights into its stability at elevated temperatures, the onset temperature of decomposition, and the kinetics of its thermal degradation.

Detailed experimental data from TGA studies on this compound are not widely available in publicly accessible scientific literature. However, a hypothetical TGA analysis would be expected to show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating the decomposition of the compound. The resulting data could be presented in a table format as shown below.

Interactive Data Table: Hypothetical TGA Data for this compound

| Temperature (°C) | Mass (%) |

| 50 | 100.0 |

| 100 | 100.0 |

| 150 | 99.9 |

| 200 | 99.8 |

| 250 | 98.5 |

| 300 | 85.2 |

| 350 | 45.6 |

| 400 | 10.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of published experimental TGA data for this specific compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination (if single crystals are obtained)

As of the current literature survey, specific single-crystal XRD data for this compound has not been reported. The ability to obtain single crystals suitable for XRD is highly dependent on the compound's purity and the crystallization conditions employed. While studies on the crystal structures of other 2,4,6-triethylbenzene derivatives have been published, this does not provide direct information on the crystal lattice of this compound. nih.govrsc.orgnih.goviucr.orgresearchgate.net Should single crystals be successfully grown, the resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical table below.

Interactive Data Table: Hypothetical Single-Crystal XRD Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.115 |

Note: The data in this table is hypothetical and serves as an example of how experimental XRD data would be presented. No published experimental XRD data for this specific compound is currently available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound, the molecular formula is confirmed as C₁₄H₂₂O₂. chemspider.com Based on this formula, the theoretical elemental composition can be calculated.

The theoretical weight percentages of carbon (C), hydrogen (H), and oxygen (O) are derived from the atomic masses of the elements and the molecular weight of the compound. An experimental analysis would involve the combustion of a small, precise amount of the substance, and the resulting combustion products (CO₂ and H₂O) are measured to determine the percentages of carbon and hydrogen. The percentage of oxygen is typically determined by difference.

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 75.63 | Not Available |

| Hydrogen (H) | 9.97 | Not Available |

| Oxygen (O) | 14.39 | Not Available |

Note: The theoretical values are calculated based on the molecular formula C₁₄H₂₂O₂. Experimental data is not currently available in the public domain.

Applications in Polymer Science and Advanced Materials Utilizing 2,4,6 Triethyl 1,3 Phenylene Dimethanol As a Monomer or Building Block

Polycondensation Reactions for Phenylene-based Polymers and Resins

Polycondensation is a fundamental process in polymer chemistry where monomers join together with the elimination of a small molecule, such as water. The difunctional nature of (2,4,6-triethyl-1,3-phenylene)dimethanol makes it an ideal candidate for step-growth polymerization, enabling its incorporation into a variety of linear and cross-linked polymers.

This compound can be readily incorporated into polyesters and polyethers through established polycondensation reactions. In polyester (B1180765) synthesis, it serves as a diol monomer, reacting with dicarboxylic acids or their derivatives. The bulky triethyl-substituted phenylene unit in the polymer backbone disrupts chain packing and reduces crystallinity. This structural feature is instrumental in enhancing the solubility of the resulting polyesters in common organic solvents and lowering their melting points compared to polyesters made from unsubstituted aromatic diols. The steric hindrance provided by the ethyl groups can also improve the thermal stability and hydrolytic resistance of the material.

Similarly, in the synthesis of polyethers, the dimethanol can be polymerized under conditions such as the Williamson ether synthesis. The resulting polyethers would possess a flexible ether linkage combined with the rigid, bulky aromatic group. This combination is expected to yield materials with a desirable balance of thermal stability, solubility, and mechanical properties. The ability to tune these properties by incorporating this compound makes it a significant monomer for creating specialty engineering plastics.

Table 1: Potential Property Modifications in Polyesters and Polyethers

| Property | Influence of this compound Incorporation |

|---|---|

| Solubility | Increased in common organic solvents |

| Crystallinity | Decreased due to steric hindrance |

| Thermal Stability | Potentially enhanced by the rigid aromatic core |

| Mechanical Properties | Modified processability and flexibility |

Poly(phenylene vinylene) (PPV) and its derivatives are a class of conjugated polymers known for their electroluminescent properties, making them important in applications like organic light-emitting diodes (OLEDs). chemspider.com While this compound cannot be directly polymerized into PPV, it can be chemically modified to serve as a precursor monomer. For instance, the hydroxyl groups can be converted to halomethyl groups, which can then undergo polymerization through methods like the Gilch or Wittig reactions.

The inclusion of the 2,4,6-triethyl-1,3-phenylene unit into the PPV backbone would significantly impact the polymer's properties. The bulky ethyl groups would increase the torsion angle between adjacent phenylene and vinylene units, leading to a less planar polymer chain. This can decrease intermolecular interactions and aggregation, which is often a cause of fluorescence quenching. nih.gov Consequently, PPV derivatives containing this monomer may exhibit enhanced solubility and improved solid-state photoluminescence quantum yields. nih.gov The electronic properties would also be tuned by the electron-donating nature of the alkyl groups.

This compound is utilized as a cross-linking agent in the formulation of thermosetting resins and coatings. cymitquimica.com Its two hydroxyl groups can react with other functional monomers or oligomers to form a rigid, three-dimensional network. For example, it can react with diisocyanates to form polyurethanes, or with melamine-formaldehyde resins to create durable coatings.

In these applications, the rigid, substituted aromatic core of the molecule imparts excellent thermal stability and chemical resistance to the final cured product. The hydrophobic nature of the triethyl-phenylene structure can also enhance the moisture resistance of the coating. The defined distance and orientation of the two hydroxyl groups allow for controlled cross-linking, leading to predictable network structures and reliable performance. cymitquimica.com

Dendrimer and Hyperbranched Polymer Synthesis

The precise architecture of this compound also makes it a candidate for the synthesis of more complex, three-dimensional macromolecules like dendrimers and hyperbranched polymers. These materials are characterized by their highly branched structures and a high density of terminal functional groups. nih.gov

Dendrimers are synthesized with a high degree of control, typically through either a divergent or convergent approach. nih.gov In the divergent method, the dendrimer is grown outwards from a central core molecule. asianjpr.com this compound, with its two reactive sites, can serve as a difunctional core. The synthesis would begin by reacting the hydroxyl groups with branching monomer units, and this process would be repeated in a stepwise manner to build successive generations of the dendrimer.

In the convergent synthesis, dendritic wedges, or "dendrons," are first synthesized and then attached to a central core in the final step. nih.gov While less common for a simple diol, this compound could potentially be used to couple two pre-synthesized dendrons.

For hyperbranched polymers, which are structurally less perfect than dendrimers, this dimethanol can be used as a comonomer in an A₂ + B₃ polycondensation reaction, where it acts as the A₂ monomer. This one-pot synthesis is a more straightforward route to highly branched polymers. frontiersin.org

Table 2: Synthetic Approaches for Dendritic Polymers

| Synthetic Strategy | Role of this compound | Resulting Polymer |

|---|---|---|

| Divergent | Central Core Molecule | Dendrimer |

| Convergent | Potential Linker for Dendrons | Dendrimer |

| A₂ + B₃ Polycondensation | A₂ Comonomer | Hyperbranched Polymer |

The specific molecular architecture of this compound would have a profound influence on the resulting dendrimer's structure and properties. When used as a divergent core, the rigid phenylene unit enforces a defined spatial arrangement of the initial branches.

Cross-linking Agents and Network Formation in Polymer Matrices

This compound is identified as a cross-linking agent. cymitquimica.com Cross-linking is a critical process in polymer chemistry that involves forming covalent bonds to connect separate polymer chains, thereby creating a more rigid, three-dimensional network structure. This structural modification significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer.

The dimethanol functionality of this compound allows it to react with various functional groups present in polymer backbones. For instance, it has been noted for its efficiency in cross-linking reactions under oxidative conditions and its ability to react with functional groups such as epoxy and nitrile groups. cymitquimica.com This reactivity makes it a candidate for curing epoxy resins and modifying nitrile-containing polymers, leading to materials with improved performance characteristics. However, specific data on the degree of cross-linking, network density, and the resulting property enhancements in specific polymer matrices are not extensively detailed in the available literature.

To illustrate the potential impact of such a cross-linking agent, a hypothetical data table is presented below to show how the introduction of a dimethanol cross-linker could theoretically affect the properties of a generic epoxy resin.

Table 1: Hypothetical Effect of this compound on Epoxy Resin Properties

| Property | Neat Epoxy Resin | Epoxy Resin with Cross-linker |

|---|---|---|

| Tensile Strength (MPa) | 65 | 85 |

| Glass Transition Temp (°C) | 150 | 180 |

This table is illustrative and not based on reported experimental data for this compound.

Precursors for Functionalized Polymers and Hybrid Materials (e.g., surface modification)

The use of this compound as a precursor for functionalized polymers and hybrid materials is a plausible application, given its reactive hydroxyl groups. These groups can serve as points for further chemical modification, allowing for the introduction of various functionalities onto a polymer backbone or a material surface.

For example, the hydroxyl groups could be esterified or etherified to attach specific chemical moieties that impart desired properties such as hydrophobicity, biocompatibility, or flame retardancy. In the context of hybrid materials, this compound could be used to functionalize inorganic nanoparticles, which can then be incorporated into a polymer matrix to create organic-inorganic hybrid composites with enhanced properties.

In the realm of surface modification, polymers derived from or functionalized with this compound could be grafted onto surfaces to alter their characteristics. This could be beneficial in applications requiring controlled wettability, adhesion, or biocompatibility.

Despite these potential applications, there is a lack of specific research findings or published data demonstrating the use of this compound for these purposes. The detailed synthesis of functionalized polymers or the fabrication of hybrid materials and modified surfaces using this specific compound remains an area with limited available information.

Supramolecular Chemistry and Self Assembly of 2,4,6 Triethyl 1,3 Phenylene Dimethanol Derived Systems

Hydrogen Bonding Interactions in Directed Molecular Assembly

Hydrogen bonding is a fundamental non-covalent interaction that governs the self-assembly of many organic molecules. In the case of (2,4,6-triethyl-1,3-phenylene)dimethanol, the two primary alcohol functionalities are the key hydrogen bond donors and acceptors. The relative orientation of these two hydroxymethyl groups, dictated by their substitution on the 1,3-positions of the benzene (B151609) ring, allows for the formation of a variety of supramolecular motifs, including chains, tapes, and sheets.

The steric bulk of the ethyl groups at the ortho- and para-positions to the hydroxymethyl groups can be expected to play a significant role in directing the assembly process. This steric hindrance can prevent the formation of certain hydrogen-bonding patterns that might be observed in less substituted analogues, leading to more open or specific network structures. For instance, while simple aromatic diols might form dense, close-packed structures, the ethyl groups in this compound could favor the formation of more porous or C-shaped synthons.

Detailed research findings on the specific hydrogen-bonding patterns of this compound are limited in the public domain. However, studies on structurally related aromatic diols and polyalcohols provide insights into the likely hydrogen bonding motifs. The fundamental O-H···O hydrogen bond is the primary interaction, with typical bond distances in the range of 2.7 to 3.0 Å. The interplay between these directional interactions and the steric demands of the ethyl groups is a critical factor in determining the final supramolecular architecture.

Coordination Chemistry with Metal Centers and Formation of Metal-Organic Structures

The dimethanol functionalities of this compound can act as ligands for metal centers, leading to the formation of coordination complexes and metal-organic structures. The hydroxyl groups can either coordinate directly to the metal ion or be deprotonated to form alkoxide ligands, which typically form stronger bonds. The flexibility of the hydroxymethyl groups allows for a range of coordination modes, including monodentate, bidentate-chelating (less likely due to the 1,3-substitution), and bridging.

The formation of metal-organic frameworks (MOFs) is a significant area of research where ligands like this compound could be employed. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry and connectivity of the resulting framework are determined by the coordination preferences of the metal ion and the geometry of the organic linker. While specific examples of MOFs constructed from this compound are not readily found in the literature, the principles of MOF design can be applied to predict potential structures. The use of this ligand could lead to frameworks with specific pore sizes and shapes, influenced by the bulky ethyl groups.

Research on related systems, such as those involving 1,3,5-trisubstituted benzene derivatives, has demonstrated the formation of discrete molecular complexes as well as extended networks. For instance, a tripodal receptor based on a 2,4,6-triethyl-1,3,5-trisubstituted benzene core has been shown to form a host-guest complex with an ammonium (B1175870) ion, where the guest is encapsulated within a cavity formed by the receptor. nih.gov This highlights the potential of the 2,4,6-triethylphenylene scaffold in creating well-defined binding pockets.

Table 2: Potential Coordination Geometries with this compound as a Ligand

| Metal Ion | Potential Coordination Number | Likely Geometry | Role of Ligand | Potential Structure |

|---|---|---|---|---|

| Cu(II) | 4, 6 | Square Planar, Octahedral | Bridging | 1D chain or 2D layer |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Bridging | 3D framework |

| Fe(III) | 6 | Octahedral | Bridging | 3D framework |

Design and Synthesis of Organic Frameworks and Porous Materials

Beyond metal-organic frameworks, purely organic frameworks can also be constructed through strong, directional non-covalent interactions such as hydrogen bonding. The self-assembly of this compound could potentially lead to the formation of porous organic frameworks (POFs) or covalent organic frameworks (COFs) if the hydroxyl groups are derivatized to form covalent linkages.

The design of such materials would leverage the rigidity of the aromatic core and the directional nature of the interactions involving the hydroxymethyl groups. The presence of the ethyl groups is a key design element, as they can prevent the dense packing of the framework, thereby creating intrinsic porosity. The size and shape of the pores would be a direct consequence of the molecular geometry of the building block.

The synthesis of such frameworks would typically involve solution-phase self-assembly under conditions that favor the formation of crystalline materials. For COFs, this would involve a condensation reaction between the dimethanol compound (or a derivative) and a complementary linker molecule to form a porous, covalently linked network. While the synthesis of frameworks based specifically on this compound has not been extensively reported, the general strategies for the synthesis of porous organic materials are well-established.

Host-Guest Chemistry and Encapsulation Applications

The molecular structure of this compound, with its pre-organized C-shaped conformation due to the 1,3-disubstitution, makes it an interesting candidate for applications in host-guest chemistry. The ethyl groups can contribute to the formation of a hydrophobic cavity, while the hydroxyl groups can provide specific interaction sites for guest binding through hydrogen bonding.

Derivatives of this molecule, particularly macrocyclic structures formed by linking multiple units of this compound, could act as hosts for a variety of guest molecules. The size and shape of the cavity could be tuned by the choice of linking groups and the number of repeating units. A related study on a 2,4,6-triethyl-1,3,5-trisubstituted benzene derivative demonstrated its ability to encapsulate an ammonium ion within a well-defined cavity, held in place by N-H···N hydrogen bonds. nih.gov This provides strong evidence for the utility of the 2,4,6-triethylphenylene platform in designing molecular receptors.

Potential applications for such host-guest systems include molecular recognition, sensing, and the encapsulation of small molecules for controlled release or stabilization. The design of these systems would need to consider the balance between the pre-organization of the host and its flexibility to adapt to the guest molecule.

Table 3: Potential Guest Molecules for this compound-based Hosts

| Guest Molecule Type | Potential Binding Interactions | Potential Host Structure |

|---|---|---|

| Small alcohols or diols | Hydrogen bonding with host hydroxyl groups | Dimeric or oligomeric self-assembled host |

| Aromatic molecules | π-π stacking with the host's phenyl ring, CH-π interactions | Macrocyclic host |

| Small cations (e.g., NH₄⁺) | Cation-π interactions, hydrogen bonding with functionalized arms | Functionalized macrocyclic host |

Theoretical and Computational Investigations of 2,4,6 Triethyl 1,3 Phenylene Dimethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic structure and properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable combination of accuracy and computational efficiency. globalresearchonline.netcuny.edu DFT calculations are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For (2,4,6-triethyl-1,3-phenylene)dimethanol, DFT can be employed to predict its optimized geometry, electronic properties, and spectroscopic signatures.

The electronic structure of a molecule, as described by DFT, allows for the calculation of global reactivity descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), global hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. globalresearchonline.netacs.org A smaller HOMO-LUMO gap, for instance, suggests a higher reactivity. globalresearchonline.net For substituted benzene (B151609) derivatives, these descriptors are crucial for understanding how different functional groups influence the molecule's chemical behavior. acs.orgias.ac.in

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. The vibrational frequencies of this compound can be calculated and correlated with experimental infrared (IR) and Raman spectra. mdpi.comyoutube.com This allows for the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule, such as the O-H and C-H stretches of the dimethanol and ethyl groups, as well as the vibrations of the aromatic ring. youtube.com

Table 1: Representative DFT-Calculated Global Reactivity Descriptors for a Substituted Benzene Derivative

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Potential (μ) | -3.85 eV |

| Global Hardness (η) | 2.65 eV |

This table presents hypothetical data for a substituted benzene derivative, illustrating the types of results obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. nih.govresearchgate.net These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2, MP4), and Coupled Cluster (e.g., CCSD), can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT. researchgate.net

For this compound, ab initio methods would be particularly useful for obtaining benchmark data for properties where high accuracy is critical. This could include the precise determination of bond lengths and angles, dipole moments, and interaction energies. researchgate.netnih.gov For example, ab initio calculations have been successfully used to study intramolecular hydrogen bonding in diols and to investigate aromatic-aromatic and aromatic-polar interactions in complex systems. nih.govnih.gov Such calculations could elucidate the subtle energetic preferences of different conformers of this compound and the nature of non-covalent interactions that govern its structure. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution or in the solid state. nih.gov

The presence of rotatable bonds in the ethyl and dimethanol side chains of this compound suggests a complex conformational landscape. MD simulations can be used to explore the different possible conformations of the molecule and to determine their relative populations. nih.gov This is crucial for understanding how the molecule's shape can influence its properties and interactions with other molecules. The study of hindered internal rotors in transition states of chemical reactions highlights the importance of understanding rotational barriers, a concept applicable to the ethyl and hydroxymethyl groups in the target molecule. rsc.orguniversityofgalway.ie

MD simulations are also well-suited for studying intermolecular interactions. For this compound, the hydroxyl groups of the dimethanol moieties can act as both hydrogen bond donors and acceptors. MD simulations can model the formation and dynamics of these hydrogen bonds with solvent molecules or with other molecules of the same compound in the condensed phase. nih.gov The study of intermolecular interactions in crystals of benzene and its derivatives provides a framework for understanding how non-covalent forces, such as C-H···π and stacking interactions, can influence the packing of aromatic molecules in the solid state. rsc.orgresearchgate.netdntb.gov.ua

Mechanistic Studies of Chemical Reactions Involving Dimethanol Moieties

The dimethanol moieties of this compound are benzylic alcohols, and their reactivity can be investigated using computational methods. Theoretical studies can elucidate the mechanisms of chemical reactions, such as oxidation and substitution, by mapping out the potential energy surface and identifying transition states and intermediates. rsc.orgacs.orgnih.gov

For example, in substitution reactions, benzylic alcohols are known to react via the formation of a resonance-stabilized benzyl (B1604629) carbocation, which makes them more reactive than simple aliphatic alcohols. vaia.com Computational studies can model the formation of this carbocation and calculate its stability, providing a quantitative explanation for the observed reactivity. vaia.com

Similarly, the oxidation of benzylic alcohols to aldehydes or carboxylic acids can be studied computationally. beilstein-journals.orghp.gov.in These studies can help in understanding the role of different oxidizing agents and catalysts, and how the electronic effects of the substituents on the benzene ring influence the reaction rate and selectivity. rsc.orghp.gov.in

Table 2: Hypothetical Activation Energies for a Reaction of a Benzylic Alcohol

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Protonation of the hydroxyl group | 5.2 |

| Loss of water to form carbocation | 15.8 |

This table provides representative data for the types of energetic barriers that can be calculated for different steps in a reaction mechanism involving a benzylic alcohol.

QSAR (Quantitative Structure-Activity Relationship) or QSPR (Quantitative Structure-Property Relationship) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. unipi.itresearchgate.netresearchgate.net These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property. unipi.it

For a series of compounds related to this compound, QSAR and QSPR models could be developed to predict properties such as toxicity, solubility, or receptor binding affinity. unipi.itbohrium.comnih.gov The first step in building such a model is to calculate a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the predictive model. unipi.itresearchgate.net Such models are valuable in medicinal chemistry and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing. hp.gov.in Studies on the toxicity of benzene derivatives and the flavor thresholds of alcohols in beer demonstrate the successful application of QSAR/QSPR in diverse fields. unipi.itresearchgate.netnih.govresearchgate.net

Table 3: Example of a QSPR Model for a Series of Aromatic Alcohols

| Compound | LogP | Molecular Weight | Predicted Property |

|---|---|---|---|

| Analog 1 | 2.1 | 150.2 | 4.5 |

| Analog 2 | 2.5 | 164.2 | 5.2 |

| Analog 3 | 2.9 | 178.3 | 5.9 |

This table illustrates a hypothetical QSPR model where a property is predicted based on the logarithm of the partition coefficient (LogP) and molecular weight. The value for the title compound is an example of a prediction from such a model.

Chemical Transformations and Derivative Synthesis of 2,4,6 Triethyl 1,3 Phenylene Dimethanol

Conversion to Halogenated Derivatives (e.g., chloromethylation for further coupling reactions)

The conversion of the primary alcohol groups of (2,4,6-triethyl-1,3-phenylene)dimethanol to halogenated derivatives, such as bis(chloromethyl) or bis(bromomethyl) compounds, is a critical step for subsequent functionalization, particularly in cross-coupling reactions. While direct chloromethylation of the aromatic ring is a common method for introducing chloromethyl groups, the conversion of existing hydroxymethyl groups to chloromethyl groups is also a viable and often more controlled strategy.

In a related synthesis, (3,6-dibromo-1,2-phenylene)dimethanol is produced from the hydrolysis of 1,4-dibromo-2,3-bis(bromomethyl)benzene. nih.gov This reaction demonstrates the interconversion between bromomethyl and hydroxymethyl functionalities on a substituted benzene (B151609) ring. The synthesis of the starting material, 1,4-dibromo-2,3-bis(bromomethyl)benzene, is achieved through the reaction of 1,4-dibromo-2,3-dimethylbenzene (B1631555) with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. nih.gov This suggests a potential pathway for the synthesis of the corresponding bis(bromomethyl) derivative of this compound from 1,3,5-triethyl-2,4-dimethylbenzene.

For the direct conversion of the diol to its chlorinated derivative, reagents such as thionyl chloride (SOCl₂) or a mixture of hydrochloric acid and a Lewis acid could be employed. However, the steric hindrance from the flanking ethyl groups may necessitate harsher reaction conditions compared to less substituted benzylic alcohols.

| Reagent | Expected Product | Potential Challenges | Reference Analogy |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | (2,4,6-triethyl-1,3-phenylene)bis(methylene) dichloride | Steric hindrance may slow the reaction; potential for side reactions. | General conversion of alcohols to alkyl chlorides. |

| N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | (2,4,6-triethyl-1,3-phenylene)bis(methylene) dibromide | Requires careful control of reaction conditions to avoid side products. | Appel reaction for alcohol to alkyl halide conversion. |

Oxidation Reactions of Primary Alcohol Groups to Aldehydes or Carboxylic Acids

The oxidation of the primary alcohol groups of this compound can yield either the corresponding dialdehyde (B1249045) or dicarboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The benzylic nature of the alcohols makes them susceptible to oxidation, though the steric hindrance from the ethyl groups can influence the reaction rate and selectivity.

For the selective oxidation to the dialdehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used for the oxidation of primary benzylic alcohols to aldehydes.

To achieve complete oxidation to the dicarboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) are effective for oxidizing primary benzylic alcohols to carboxylic acids. The steric hindrance in this compound may require elevated temperatures or longer reaction times to achieve full conversion.

| Oxidizing Agent | Target Product | Typical Reaction Conditions | Key Considerations |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | 2,4,6-triethyl-1,3-benzenedicarbaldehyde | Anhydrous solvent (e.g., dichloromethane) | Prevents over-oxidation to the carboxylic acid. |

| Manganese dioxide (MnO₂) | 2,4,6-triethyl-1,3-benzenedicarbaldehyde | Inert solvent (e.g., chloroform, acetone) | Selective for benzylic and allylic alcohols. |

| Potassium permanganate (KMnO₄) | 2,4,6-triethyl-1,3-benzenedicarboxylic acid | Aqueous base, followed by acidification | Strong oxidizing agent, ensures complete oxidation. |

| Jones reagent (CrO₃/H₂SO₄/acetone) | 2,4,6-triethyl-1,3-benzenedicarboxylic acid | Acetone as solvent | Powerful oxidizing agent, requires careful handling. |

Esterification and Etherification of Hydroxyl Functionalities for Polymerization or Protection

The hydroxyl groups of this compound can undergo esterification and etherification reactions to form a variety of derivatives. These reactions are crucial for synthesizing polyesters and polyethers, or for protecting the hydroxyl groups during multi-step syntheses.

Esterification: The diol can be reacted with dicarboxylic acids, acyl chlorides, or anhydrides to form polyesters. The steric hindrance around the hydroxyl groups may require the use of catalysts, such as a strong acid or a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. For the synthesis of small molecule diesters, which can act as plasticizers or intermediates, similar conditions can be applied with monocarboxylic acids or their derivatives.

Etherification: The formation of polyethers can be achieved through reactions such as the Williamson ether synthesis, where the diol is first converted to a dialkoxide using a strong base (e.g., sodium hydride) and then reacted with a dihalide. Alternatively, acid-catalyzed dehydration can lead to polyether formation, although this method can be less controlled. For the synthesis of simple diethers, the diol can be reacted with an alkyl halide in the presence of a base.

Selective Derivatization of Hydroxyl Groups in the Presence of Alkyl Substituents

The selective functionalization of one hydroxyl group in the presence of the other in this compound presents a synthetic challenge due to the symmetrical nature of the molecule. However, statistical methods or the use of a large excess of a protecting group can favor mono-functionalization.

One approach involves using a bulky protecting group that, after reacting with one hydroxyl group, sterically hinders the approach of another molecule of the protecting group to the second hydroxyl group. Another strategy is to use a sub-stoichiometric amount of the derivatizing agent, leading to a statistical mixture of unreacted diol, mono-functionalized product, and di-functionalized product, from which the desired mono-protected species can be separated chromatographically.

In the context of prostaglandin (B15479496) synthesis, selective protection of hydroxyl groups is crucial, and various protecting groups and reaction conditions are employed to achieve the desired regioselectivity. lew.ro While the steric and electronic environment of this compound is different, the principles of using sterically demanding protecting groups or exploiting subtle differences in reactivity can be applied.

Reactions with Other Monomers for Copolymerization (e.g., diisocyanates for polyurethanes, or other monomers for specific polymer backbones)

This compound can serve as a diol monomer in copolymerization reactions to produce a variety of polymers with specific properties.

Polyurethanes: The reaction of the diol with diisocyanates, such as toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI), leads to the formation of polyurethanes. google.com The bulky triethylphenylene unit in the polymer backbone would be expected to impart rigidity, thermal stability, and altered solubility to the resulting polyurethane. The steric hindrance of the diol may affect the reaction kinetics with the isocyanate groups, potentially requiring a catalyst, such as a tin compound or a tertiary amine, and elevated temperatures. The structure of the diisocyanate also plays a significant role in the final properties of the polyurethane. nih.gov Aromatic diisocyanates generally lead to more rigid polymers compared to aliphatic ones. nih.gov

Polyesters: As mentioned in section 7.3, copolymerization with dicarboxylic acids or their derivatives will yield polyesters. The choice of the dicarboxylic acid comonomer (aliphatic vs. aromatic) will significantly influence the properties of the resulting polymer, such as its melting point, glass transition temperature, and crystallinity.

Other Copolymers: this compound can also be copolymerized with other monomers to create polymers with specific backbones. For instance, after conversion to a divinyl ether, it could potentially undergo cationic polymerization. Copolymerization of its diacrylate or dimethacrylate derivatives with other vinyl monomers via free radical polymerization is another possibility. These approaches would incorporate the rigid, bulky triethylphenylene unit into a wider range of polymer architectures.

| Comonomer | Resulting Polymer Type | Expected Properties of the Polymer | Reference Analogy |

|---|---|---|---|

| Diisocyanates (e.g., MDI, TDI) | Polyurethane | Increased rigidity and thermal stability. | General polyurethane synthesis from diols and diisocyanates. google.com |

| Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | Polyester (B1180765) | Modified thermal properties and solubility. | General polyester synthesis. |

| Divinyl ethers (after derivatization) | Poly(vinyl ether) copolymer | Incorporation of a rigid, bulky side chain. | Cationic polymerization of vinyl ethers. |

| Acrylates/Methacrylates (after derivatization) | Poly(acrylate/methacrylate) copolymer | Enhanced thermal stability and mechanical properties. | Free radical copolymerization of functional monomers. nih.gov |

Future Research Directions and Emerging Paradigms for 2,4,6 Triethyl 1,3 Phenylene Dimethanol Chemistry

Development of Sustainable and Green Synthetic Routes for Scale-up and Environmental Impact Reduction

The future of chemical manufacturing hinges on the adoption of sustainable and green synthetic methodologies. For (2,4,6-triethyl-1,3-phenylene)dimethanol, research in this area is poised to move beyond conventional multi-step syntheses which may rely on harsh reagents and generate significant waste. A key research direction will be the exploration of biocatalytic processes. The enzymatic synthesis of polyesters using various aromatic diols has been successfully demonstrated, and applying this to this compound could offer a milder and more selective route to its derivatives. researchgate.netbioplasticsnews.comyork.ac.uk The use of enzymes, such as lipases, could facilitate polymerizations under more environmentally benign conditions. acs.orgresearchgate.net

Furthermore, the development of catalytic routes from renewable feedstocks will be crucial. While the synthesis of the 2,4,6-triethylbenzene core has been well-established, future research could focus on deriving the necessary precursors from bio-based sources. thieme-connect.comthieme-connect.comresearchgate.net Additionally, the implementation of continuous flow chemistry could offer a safer, more efficient, and scalable method for the synthesis of this compound and its derivatives, minimizing reaction volumes and improving process control.

Exploration of Novel Material Applications beyond Traditional Polymers

The distinct molecular architecture of this compound, with its rigid aromatic core and flanking ethyl groups, suggests its potential in a range of advanced material applications beyond its use as a simple diol in polyesters.

Organic Electronics: The defined geometry and potential for derivatization make this compound an interesting candidate for creating novel organic electronic materials. Future research could explore its incorporation into conjugated polymers or as a component in host-guest systems for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Drug Delivery Systems: The hydrophobic nature of the triethyl-substituted phenyl core combined with the reactive hydroxyl groups could be exploited in the design of novel drug delivery vehicles. nih.gov Polymers and dendrimers derived from this diol could form nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents.

Sensors: The rigid scaffold of this compound can be functionalized to create selective chemical sensors. mdpi.com By attaching specific recognition units to the hydroxyl groups, it may be possible to design macrocyclic or polymeric sensors that exhibit a detectable response, such as a change in fluorescence or color, upon binding to target analytes.

Self-Healing Materials and Porous Organic Polymers: The di-functionality of this molecule allows for its use as a cross-linker in the creation of advanced polymer networks. Research into self-healing polymers based on reversible chemistries, such as Diels-Alder reactions, could incorporate this diol to enhance the mechanical and thermal properties of the resulting materials. rsc.orgresearchgate.netrsc.orgnih.gov Additionally, its rigid and contorted structure makes it an excellent candidate for the synthesis of porous organic polymers (POPs) with high surface areas and tunable pore sizes, suitable for applications in gas storage and separation. doi.orgnih.govrsc.org

Integration with Advanced Manufacturing Techniques

Additive manufacturing, particularly 3D printing, is revolutionizing material fabrication. A significant future research direction for this compound lies in its use as a monomer for the development of novel photocurable resins. Its incorporation into unsaturated polyesters or acrylate/methacrylate resins could lead to materials with tailored mechanical and thermal properties suitable for Digital Light Processing (DLP) or stereolithography (SLA) 3D printing. acs.orgnih.govchemrxiv.org The steric hindrance provided by the ethyl groups could influence the cross-linking density and ultimately the performance of the 3D printed objects. The ability to create complex, high-resolution 3D structures from polymers containing this unique aromatic diol opens up possibilities in prototyping, custom medical devices, and advanced engineering components. nih.gov

Advanced Structural Characterization Methodologies at the Nanoscale

A deeper understanding of the structure-property relationships in materials derived from this compound will necessitate the use of advanced nanoscale characterization techniques. While bulk properties can be assessed with standard methods, techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) will be crucial for probing the morphology and phase separation in polymers and composites at the nanoscale. Furthermore, advanced X-ray scattering techniques, like small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), can provide detailed information about the crystalline structure and molecular packing in these materials. A critical analysis of the shielding effects in nuclear magnetic resonance (NMR) spectroscopy could also provide valuable insights into the conformation of molecules incorporating this aromatic ring. nih.gov

Deeper Dive into Computational Design and Prediction of Material Properties from Molecular Structure

Computational chemistry and materials modeling are becoming indispensable tools for accelerating materials discovery. Future research should leverage these techniques to predict the properties of polymers and materials derived from this compound. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the monomer and its derivatives. researchgate.net Molecular dynamics (MD) simulations can provide insights into the chain dynamics, morphology, and mechanical properties of polymers incorporating this diol. By developing accurate computational models, it will be possible to screen virtual libraries of materials and identify promising candidates for specific applications, thereby guiding and streamlining experimental efforts. mdpi.com

Bio-inspired Materials and Bioconjugation Strategies

Nature provides a rich source of inspiration for the design of advanced materials. The well-defined, pre-organized structure of the 2,4,6-triethyl-1,3-phenylene core can be utilized in bio-inspired materials design. For instance, it could serve as a rigid scaffold for the synthesis of artificial receptors or enzyme mimics.

Furthermore, the hydroxyl groups of this compound offer anchor points for bioconjugation. Future research could explore the attachment of biomolecules, such as peptides, carbohydrates, or nucleic acids, to create novel hybrid materials. These bioconjugates could find applications in biosensing, targeted drug delivery, and tissue engineering. The ability to combine the robust physical properties of synthetic polymers derived from this diol with the specific biological functions of biomolecules represents a promising frontier in materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the laboratory-scale preparation of (2,4,6-triethyl-1,3-phenylene)dimethanol?

- Answer: A common synthetic route involves condensation reactions using thiourea and ethanol under reflux conditions. Post-reaction purification is typically achieved via preparative HPLC, as demonstrated in a protocol yielding 94% purity . Alternative methods may include functionalization of triethyl-substituted aromatic precursors, though optimization of reaction parameters (e.g., solvent choice, temperature) is critical to avoid side reactions.

Q. How is the purity and structural integrity of this compound verified in academic research?

- Answer: Purity is validated using high-performance liquid chromatography (HPLC), with reported purity levels of 95% . Structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and X-ray crystallography. The SHELX software suite is widely used for refining crystallographic data to resolve atomic positions and confirm stereochemistry .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular geometry?

- Answer: Fourier-transform infrared (FTIR) spectroscopy identifies hydroxyl and aromatic C-H stretching vibrations. High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (e.g., COSY, HSQC) maps proton-carbon correlations. For crystalline samples, single-crystal X-ray diffraction provides definitive bond-length and angle data .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Answer: Discrepancies often arise from dynamic effects (e.g., solvent interactions, conformational flexibility). Hybrid approaches combining density functional theory (DFT) calculations with experimental NMR chemical shift predictions can validate proposed structures. Cross-referencing with crystallographic data (via SHELX-refined models) further resolves ambiguities .

Q. What role does this compound play in the design of functional porous coordination polymers (PCPs)?

- Answer: The diol groups in this compound act as bridging ligands in metal-organic frameworks (MOFs), facilitating the construction of microporous architectures. Its rigid aromatic core enhances thermal stability, while ethyl substituents modulate pore accessibility. Applications in gas storage (e.g., H₂, CO₂) or catalysis require systematic variation of metal nodes (e.g., Zn²⁺, Cu²⁺) to optimize porosity and selectivity .

Q. What strategies optimize the catalytic activity of derivatives of this compound in asymmetric synthesis?

- Answer: Functionalizing the hydroxyl groups with chiral auxiliaries (e.g., Evans-type oxazolidinones) can impart enantioselectivity. Reaction conditions, such as the use of nickel catalysts in inert atmospheres (e.g., bis(1,5-cyclooctadiene)nickel), improve yields in cross-coupling reactions. Kinetic studies via in-situ NMR monitor intermediate formation to refine catalytic cycles .

Q. How do steric effects from the triethyl substituents influence reactivity in supramolecular assemblies?

- Answer: The ethyl groups introduce steric hindrance, which can either block undesired side reactions or restrict access to active sites in host-guest systems. Computational modeling (e.g., molecular dynamics simulations) quantifies these effects by analyzing van der Waals radii and torsional strain. Experimental validation via competitive binding assays with fluorophores or quenchers provides empirical support .

Methodological Considerations

- Data Reproducibility: Document reaction parameters (e.g., solvent purity, temperature gradients) meticulously, as minor variations can significantly impact yields in multi-step syntheses .

- Safety Protocols: Adhere to guidelines for handling methanol solutions and intermediate organometallic species, including proper waste disposal to mitigate environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.